Cgs 26129

Description

NEP-IN-2 is a compound known for its inhibitory effects on neutral endopeptidase, an enzyme involved in the degradation of various peptide hormones.

Properties

IUPAC Name |

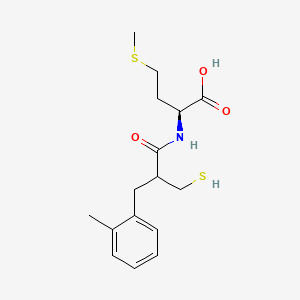

(2S)-2-[[2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S2/c1-11-5-3-4-6-12(11)9-13(10-21)15(18)17-14(16(19)20)7-8-22-2/h3-6,13-14,21H,7-10H2,1-2H3,(H,17,18)(H,19,20)/t13?,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXXIAHRYGHABD-KZUDCZAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CS)C(=O)NC(CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC(CS)C(=O)N[C@@H](CCSC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932689 | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145775-14-0 | |

| Record name | Cgs 26129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-Hydroxy-2-[(2-methylphenyl)methyl]-3-sulfanylpropylidene}methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of NEP-IN-2 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:

Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NEP-IN-2.

Functionalization: The core structure is then functionalized through various chemical reactions to introduce the necessary functional groups.

Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial production methods for NEP-IN-2 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions and advanced purification techniques .

Chemical Reactions Analysis

NEP-IN-2 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : It has been identified as an effective inhibitor of atriopeptidase (neutral endopeptidase), which plays a crucial role in cardiovascular health. This inhibition suggests potential therapeutic applications in treating conditions like hypertension and heart failure .

- Antioxidant Properties : The mercapto group allows the compound to participate in redox reactions, potentially acting as an antioxidant in biological systems.

- Binding Affinity Studies : Interaction studies have demonstrated its ability to bind with various biological targets, which is essential for understanding its mechanism of action and therapeutic potential.

Pharmaceutical Applications

The compound is primarily studied for its cardiovascular implications due to its role as an atriopeptidase inhibitor. Research indicates that derivatives of this compound may offer benefits in managing cardiovascular diseases by modulating the activity of neuropeptides involved in blood pressure regulation .

Potential Therapeutic Uses

- Cardiovascular Disorders : As an inhibitor of atriopeptidase, it may help manage conditions like hypertension and heart failure.

- Research on Atherosclerosis : It is utilized in studies related to atherosclerosis and restenosis following vascular interventions, highlighting its relevance in vascular biology .

Case Studies and Research Findings

Several studies have explored the efficacy of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine:

- In Vitro Studies : Research demonstrated that this compound effectively inhibits atriopeptidase activity, with optimal activity observed in specific structural derivatives .

- Animal Models : In vivo studies have shown promising results regarding its cardiovascular effects, suggesting that it may improve outcomes in models of heart failure and hypertension.

Mechanism of Action

The mechanism of action of NEP-IN-2 involves the inhibition of neutral endopeptidase, a zinc-dependent metalloprotease. By binding to the active site of the enzyme, NEP-IN-2 prevents the degradation of peptide hormones, thereby enhancing their biological effects. This inhibition can lead to increased levels of peptides such as atrial natriuretic peptide and brain natriuretic peptide, which have beneficial effects on cardiovascular function .

Comparison with Similar Compounds

NEP-IN-2 is similar to other inhibitors of neutral endopeptidase, such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. NEP-IN-2 is unique in its specific binding affinity and inhibitory potency. Other similar compounds include:

N-methyl-2-pyrrolidone: A solvent with high solubility and solvent power, used in various industrial applications.

N-ethyl-2-pyrrolidone: Another solvent with similar properties to N-methyl-2-pyrrolidone, used as a substitute in some applications.

NEP-IN-2 stands out due to its specific application in medical research and its potential therapeutic benefits .

Biological Activity

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine is a sulfur-containing compound with significant biological activity, primarily due to its mercapto group and methionine backbone. This article explores its chemical properties, biological activities, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Mercapto Group : The presence of the –SH group enhances its reactivity, particularly in redox reactions.

- Methionine Backbone : This amino acid component is crucial for various biological functions, including protein synthesis and methylation processes.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxy-3-[[(2-Methylphenyl)methyl]-3-sulfanylpropanoyl]amino]propanoic acid | Structure | Contains a hydroxyl group affecting solubility |

| 4-[(2-Benzyl-3-sulfanylpropanoyl)amino]benzoic acid | Structure | Aromatic amine structure enhancing interaction |

| 3-Oxo-3-[1-Phenyl-3-sulfanylpropan-2-yl]amino]propanoic acid | Structure | Ketone functionality affecting reactivity |

Biological Activities

N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine exhibits several notable biological activities:

- Inhibition of Atriopeptidase : Research indicates that this compound is a potent inhibitor of atriopeptidase (neutral endopeptidase), suggesting potential cardiovascular therapeutic applications .

- Antimicrobial Properties : The compound's thiol group may contribute to antimicrobial activity, particularly against certain bacterial strains. Studies have shown that similar mercapto compounds can inhibit microbial growth through disruption of cellular processes.

- Metabolic Interactions : The compound has been studied for its role in methionine metabolism, particularly in interactions with gut microbiota such as Streptococcus gordonii and Fusobacterium nucleatum, which can influence polyamine synthesis and overall metabolic pathways .

Case Study 1: Cardiovascular Therapeutics

In a study focused on the inhibition of atriopeptidase, N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine was found to significantly reduce atriopeptidase activity in vitro. This inhibition suggests that the compound may help regulate blood pressure and fluid balance, making it a candidate for cardiovascular drug development .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of various mercapto compounds, including derivatives similar to N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine. Results indicated effective inhibition of bacterial growth, supporting the potential use of such compounds in treating infections .

The biological activity of N-(3-Mercapto-2-((2-methylphenyl)methyl)-1-oxopropyl)methionine can be attributed to:

- Redox Reactions : The mercapto group participates in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : By binding to active sites of specific enzymes like atriopeptidase, it alters their function, providing therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.